![molecular formula C27H22ClNO3 B4846897 7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4846897.png)
7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Cyclization: Formation of the quinoline ring through intramolecular reactions.
Substitution Reactions: Introducing the chlorophenyl and phenoxyphenyl groups through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Some quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Research has shown potential anticancer activity in certain derivatives.
Medicine
Pharmaceuticals: Quinoline derivatives are used in the development of drugs for various diseases, including malaria and cancer.
Industry
Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione would depend on its specific biological target. Generally, quinoline derivatives may:
Inhibit Enzymes: Bind to and inhibit the activity of specific enzymes.
Intercalate DNA: Insert between DNA bases, disrupting replication and transcription.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Phenoxyquinoline: A derivative with a phenoxy group attached to the quinoline ring.
Uniqueness
7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-(2-chlorophenyl)-4-(3-phenoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClNO3/c28-23-12-5-4-11-21(23)18-14-24-27(25(30)15-18)22(16-26(31)29-24)17-7-6-10-20(13-17)32-19-8-2-1-3-9-19/h1-13,18,22H,14-16H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURXLAWGAYRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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